5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound with significant potential in various fields of scientific research. This compound is part of the azabicyclo[3.2.1]octane family, known for its unique bicyclic structure that makes it a valuable scaffold in drug discovery and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxo-3-azabicyclo[321]octane-1-carboxylic acid typically involves the construction of the azabicyclo[32One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral catalysts and reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the azabicyclo[3.2.1]octane core but differ in their functional groups and applications.
Uniqueness
5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3/c9-7-1-2-8(3-7,6(12)13)5(11)10-4-7/h1-4H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOITXUWCULPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CNC2=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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